3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound that features a benzotriazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzotriazinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the furan-2-carbonyl group: This step often involves acylation reactions using furan-2-carbonyl chloride.
Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions.
Final assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of simpler compounds with fewer functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl): This compound shares a similar piperazine moiety and benzyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar piperazine and benzamide structure.
Uniqueness
3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to its specific combination of functional groups and its benzotriazinone core. This unique structure may confer specific properties and activities that are not present in similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-[[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]methyl]-1,2,3-benzotriazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-22(27-11-13-28(14-12-27)24(32)21-6-3-15-33-21)18-9-7-17(8-10-18)16-29-23(31)19-4-1-2-5-20(19)25-26-29/h1-10,15H,11-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLZSLLFYBXCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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